Benzyl (6-hydroxyhexyl)carbamate

Description

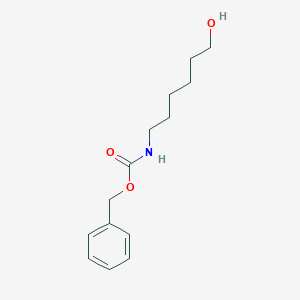

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(6-hydroxyhexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,16H,1-2,6-7,10-12H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOQYRXPJQMWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400443 | |

| Record name | Benzyl (6-hydroxyhexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17996-12-2 | |

| Record name | Benzyl (6-hydroxyhexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl (6-hydroxyhexyl)carbamate: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of Benzyl (6-hydroxyhexyl)carbamate, a bifunctional molecule of significant interest in modern pharmaceutical and chemical research. The document details a robust synthetic protocol, explores the underlying chemical principles, and presents a thorough characterization of the compound's physicochemical properties. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring a deep, practical understanding of the molecule's synthesis and application, particularly its emerging role as a versatile linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction and Strategic Importance

This compound (CAS No: 17996-12-2) is a key organic intermediate characterized by two distinct functional moieties: a terminal primary alcohol and a primary amine protected by a benzyloxycarbonyl (Cbz or Z) group.[1] This unique structure renders it a valuable bifunctional linker, enabling the covalent connection of two different molecular entities.[1]

The strategic importance of this molecule lies in its clever design:

-

The 6-Hydroxyhexyl Chain: Provides a flexible, aliphatic spacer of a defined length, which is crucial for optimizing steric and spatial relationships between conjugated molecules. The terminal hydroxyl group serves as a reactive handle for further chemical modification, such as esterification or etherification.

-

The Cbz-Protected Amine: The benzyloxycarbonyl group is a classic and robust protecting group for amines.[2] It is stable to a wide range of reaction conditions, yet can be selectively and cleanly removed under mild catalytic hydrogenation conditions (e.g., H₂/Pd-C).[2][3] This "orthogonal" deprotection strategy is fundamental in multi-step synthesis, allowing for the unmasking of the amine at a desired stage without disturbing other sensitive functional groups.

Recently, this compound has gained prominence as a foundational building block in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4] In this context, the hydroxyl and (deprotected) amino groups of the linker serve as attachment points for the target protein ligand and the E3 ligase ligand, respectively.

This guide provides the scientific community with a detailed methodology for the synthesis and characterization of this important compound.

Synthesis of this compound

The synthesis of this compound is achieved through the selective N-protection of 6-aminohexan-1-ol using benzyl chloroformate. This reaction is a classic example of a Schotten-Baumann reaction, involving the acylation of an amine.

Reaction Principle and Rationale

The core of the synthesis is the nucleophilic attack of the primary amine of 6-aminohexan-1-ol on the electrophilic carbonyl carbon of benzyl chloroformate. The hydroxyl group of 6-aminohexan-1-ol is significantly less nucleophilic than the amine and thus does not react under these conditions, ensuring chemoselectivity.

Causality Behind Experimental Choices:

-

Starting Material: 6-aminohexan-1-ol is the logical precursor, as it provides the requisite C6 alkyl chain with terminal amine and hydroxyl groups.

-

Protecting Reagent: Benzyl chloroformate (Cbz-Cl) is the ideal reagent for introducing the Cbz group. It is highly reactive and efficiently forms the stable carbamate linkage.[5] The Cbz group is chosen for its stability and, most importantly, its selective removal by hydrogenolysis, which preserves many other functional groups that might be sensitive to acidic or basic cleavage conditions.[2]

-

Base: An aqueous base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), is crucial. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5] This prevents the protonation of the starting amine, which would form a non-nucleophilic ammonium salt (R-NH₃⁺) and halt the reaction.

-

Solvent System: A biphasic system (e.g., water and an organic solvent like dichloromethane or diethyl ether) is often employed. The inorganic base remains in the aqueous phase, while the organic starting material and product are in the organic phase, facilitating both the reaction at the interface and subsequent product extraction.

-

Temperature Control: The reaction is initiated at a low temperature (0 °C) by adding the benzyl chloroformate dropwise. This is critical for controlling the initial exothermic reaction and minimizing potential side reactions.

Visualized Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminohexan-1-ol (1.0 eq) in a 1:1 mixture of water and dichloromethane (DCM).

-

Addition of Base: Add sodium carbonate (Na₂CO₃) (1.5 - 2.0 eq) to the solution and stir until it is dissolved or well-suspended.

-

Cooling: Cool the flask in an ice-water bath to 0 °C with vigorous stirring.

-

Addition of Reagent: Add benzyl chloroformate (1.05 eq) dropwise to the cold, stirring mixture over 15-20 minutes. Ensure the temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with fresh portions of DCM.

-

Washing: Combine all organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel (using an eluent such as a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound as a white solid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis and purification.

Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

The key physical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 17996-12-2 | [1][6][7] |

| Molecular Formula | C₁₄H₂₁NO₃ | [4][6][7][8] |

| Molecular Weight | 251.32 g/mol | [6][7][9] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 80-85 °C | [7][9] |

| Storage | Sealed, dry, room temperature | [6][9] |

Spectroscopic Data for Structural Validation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides definitive structural confirmation. Expected signals include: a multiplet for the 5 aromatic protons of the benzyl group (~7.3 ppm), a singlet for the benzylic CH₂ protons (~5.1 ppm), a broad signal for the NH proton, a triplet for the CH₂ adjacent to the hydroxyl group (~3.6 ppm), a triplet for the CH₂ adjacent to the carbamate nitrogen (~3.1 ppm), and a series of multiplets for the remaining four methylene groups of the hexyl chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbamate carbonyl carbon (~156 ppm), aromatic carbons (~127-136 ppm), the benzylic carbon (~66 ppm), the hydroxymethyl carbon (~62 ppm), and the various aliphatic carbons of the hexyl chain.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. An ESI-MS spectrum would typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 252.3. Spectroscopic data for the compound is available in public databases.[10]

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound, which is typically expected to be >98%.

Safety and Handling

-

Benzyl chloroformate is highly corrosive, toxic, and a lachrymator. It must be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Standard laboratory safety practices should be followed at all times. Refer to the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a strategically important bifunctional molecule with growing applications in medicinal chemistry and drug discovery. The synthetic protocol detailed in this guide is robust, reliable, and based on well-established chemical principles. By understanding the rationale behind each experimental step, from the choice of reagents to the purification strategy, researchers can confidently and efficiently produce this versatile building block for their advanced synthetic needs.

References

- 1. 17996-12-2|this compound|BLD Pharm [bldpharm.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound - CAS:17996-12-2 - Sunway Pharm Ltd [3wpharm.com]

- 7. echemi.com [echemi.com]

- 8. This compound | CAS 17996-12-2 [daltonresearchmolecules.com]

- 9. Cbz-6-aminohexan-1-ol | 17996-12-2 | FC45807 | Biosynth [biosynth.com]

- 10. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to Benzyl (6-hydroxyhexyl)carbamate: A Versatile Linker in Modern Drug Development

Introduction

In the landscape of advanced therapeutics, the precise delivery and targeted action of bioactive molecules are paramount. Bifunctional molecules, which can simultaneously engage two distinct biological targets, have emerged as powerful tools in drug discovery. Benzyl (6-hydroxyhexyl)carbamate (CAS No. 17996-12-2) is a critical chemical intermediate and building block that serves as a versatile linker in the construction of such complex therapeutic agents. Its structure incorporates a stable carbamate linkage, a flexible hexyl chain, and two distinct functional handles—a protected amine and a primary alcohol—making it an ideal component for conjugating different molecular entities. This guide provides an in-depth technical overview of its chemical properties, a detailed synthesis protocol, and its pivotal applications for researchers, scientists, and drug development professionals, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Chemical Identity and Physicochemical Properties

The utility of this compound stems from its well-defined molecular architecture. The benzyl carbamate group, often referred to as a carboxybenzyl (Cbz or Z) group, is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to selective cleavage, typically via catalytic hydrogenation. The terminal hydroxyl group provides a reactive site for further functionalization, such as esterification or etherification, allowing for the attachment of a payload or targeting moiety.

IUPAC Name: benzyl N-(6-hydroxyhexyl)carbamate[1]

Synonyms: 6-(Benzyloxycarbonylamino)-1-hexanol, 6-(Z-Amino)-1-hexanol, N-Cbz-6-amino-1-hexanol

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 17996-12-2 | [2] |

| Molecular Formula | C₁₄H₂₁NO₃ | [3] |

| Molecular Weight | 251.32 g/mol | [3] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 80-82 °C | [1] |

| Boiling Point | 419.6 ± 38.0 °C (Predicted) | N/A |

| InChIKey | JMOQYRXPJQMWRQ-UHFFFAOYSA-N | [3] |

| SMILES | O=C(OCC1=CC=CC=C1)NCCCCCCO | [3] |

Synthesis and Manufacturing

The most common and direct synthesis route to this compound involves the N-protection of 6-amino-1-hexanol using benzyl chloroformate. This reaction is a standard procedure for introducing the Cbz protecting group onto a primary amine.

Reaction Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the Cbz-protection of amines.[1][4]

Materials:

-

6-Amino-1-hexanol (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl, ~1.05 eq)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (2.0-3.0 eq)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-amino-1-hexanol (1.0 eq) in a mixture of THF and water (e.g., a 1:1 or 2:1 ratio). Add the base, sodium bicarbonate (3.0 eq), to the solution.

-

Reaction Setup: Cool the flask to 0 °C in an ice-water bath.

-

Addition of Reagent: Slowly add benzyl chloroformate (1.05 eq), either neat or dissolved in a small amount of THF, dropwise to the stirred solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition. Causality Note: The reaction is exothermic, and slow addition at 0°C prevents side reactions and decomposition of the benzyl chloroformate. The aqueous basic solution neutralizes the HCl byproduct as it is formed, driving the reaction to completion.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 3-12 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.

-

Workup - Extraction: Once the reaction is complete, add ethyl acetate to the flask. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine. Trustworthiness Note: The aqueous washes are crucial for removing the inorganic base and salt byproducts, ensuring the purity of the final product.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product (often an oil or a waxy solid) can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a white solid.

Applications in Drug Development and Medicinal Chemistry

The bifunctional nature of this compound makes it a highly valuable linker. The Cbz-protected amine can be deprotected under mild hydrogenolysis conditions to reveal a primary amine, while the terminal hydroxyl group can be activated or derivatized. This "orthogonal" reactivity is key to its utility.

A. Core Component in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5] A PROTAC consists of three parts: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them.

This compound is an ideal starting material for the linker component.[2][6] The hexyl chain provides a flexible spacer of a defined length, which is a critical parameter for optimizing the formation of a productive ternary complex between the POI and the E3 ligase.[5][7]

Workflow for PROTAC Synthesis using the Linker:

-

The hydroxyl group is typically activated (e.g., as a tosylate or mesylate) or converted to another functional group (e.g., an azide or alkyne for click chemistry).

-

This functionalized linker is then conjugated to either the POI ligand or the E3 ligase ligand.

-

The Cbz group is removed via catalytic hydrogenation to expose the primary amine.

-

This newly revealed amine is then coupled to the second ligand via an amide bond formation or other suitable conjugation chemistry.

Caption: Role of the linker in the PROTAC-mediated degradation of a target protein.

B. Component of Cleavable Linkers in ADCs

In Antibody-Drug Conjugates, a linker tethers a potent cytotoxic drug to a monoclonal antibody. The linker must be stable in systemic circulation but release the drug upon internalization into the target cancer cell. Benzyl carbamate moieties are used in the design of self-immolative spacers within these cleavable linker systems.[8][9]

While this compound itself is the precursor, the core benzyl carbamate structure is part of linkers that can be cleaved by specific triggers:

-

Enzymatic Cleavage: In protease-cleavable linkers, an enzyme like cathepsin B (abundant in lysosomes) cleaves a nearby peptide sequence. This initiates a cascade, often a 1,6-elimination reaction through a para-aminobenzyl carbamate (PABC) spacer, which ultimately liberates the drug.[9]

-

pH-Sensitive Cleavage: The stability of the carbamate can be modulated by its electronic environment, allowing for designs that are stable at physiological pH (~7.4) but cleave in the acidic environment of endosomes or lysosomes.

The tandem 1,6- and 1,2-elimination of specialized benzyl α-ammonium carbamates represents an advanced strategy for payload release in ADCs, demonstrating the versatility of the core benzyl carbamate structure in sophisticated drug delivery systems.[10][11]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific GHS classification is not universally established, data from related carbamate compounds suggest the following potential hazards. Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

General Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a foundational building block for the design and synthesis of next-generation therapeutics. Its defined structure, predictable reactivity, and ideal spacing characteristics make it indispensable for constructing complex molecules like PROTACs and sophisticated linkers for ADCs. For researchers in medicinal chemistry and drug development, a thorough understanding of this molecule's properties and synthetic utility is essential for advancing the frontier of targeted therapies.

References

- 1. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. spectrabase.com [spectrabase.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d-nb.info [d-nb.info]

- 9. benchchem.com [benchchem.com]

- 10. Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Benzyl (6-hydroxyhexyl)carbamate: Mechanism of Action and Application as a Bifunctional Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Cbz or Z) group, a cornerstone in synthetic organic chemistry, provides robust protection for primary and secondary amines. This guide delves into the specific attributes of Benzyl (6-hydroxyhexyl)carbamate, a bifunctional molecule that integrates the classical Cbz protecting group with a terminal hydroxyl functionality. We will explore the mechanistic underpinnings of its chemoselective synthesis, the principles governing its deprotection, and its strategic application as a versatile linker in modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a mechanistic framework to empower researchers in leveraging this valuable synthetic tool.

Introduction: The Enduring Legacy of the Cbz Group

Introduced by Max Bergmann and Leonidas Zervas in 1932, the benzyloxycarbonyl (Cbz) group revolutionized peptide synthesis by offering a reliable and removable protecting group for amines.[1] Its enduring utility stems from a delicate balance of stability and liability. A Cbz-protected amine is stable to a wide range of reaction conditions, yet it can be selectively cleaved under mild conditions, most notably catalytic hydrogenolysis.[2]

This compound extends the functionality of the traditional Cbz group. It is a heterobifunctional molecule, featuring a Cbz-protected amine at one end and a reactive primary alcohol at the other, separated by a flexible six-carbon alkyl chain. This unique architecture makes it an invaluable building block in multi-step syntheses where differential reactivity is required, particularly in the construction of complex molecules like PROTACs.[3][4]

The Core Mechanism: Protection of the Amine

The formation of this compound involves the chemoselective N-acylation of 6-amino-1-hexanol with benzyl chloroformate (Cbz-Cl).

The Principle of Chemoselectivity

The successful synthesis hinges on the differential nucleophilicity between the primary amine and the primary alcohol of 6-amino-1-hexanol. Amines are generally more potent nucleophiles than alcohols.[5][6][7] This is attributed to the lower electronegativity of nitrogen compared to oxygen, which makes the lone pair of electrons on the nitrogen more available for donation to an electrophilic center.[5] Consequently, when 6-amino-1-hexanol is treated with the highly electrophilic carbonyl carbon of benzyl chloroformate, the amine attacks preferentially to form a stable carbamate linkage, leaving the hydroxyl group intact.[8]

The Protection Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Figure 1: General mechanism for Cbz protection of an amine.

-

Nucleophilic Attack: The lone pair of the primary amine in 6-amino-1-hexanol attacks the electrophilic carbonyl carbon of benzyl chloroformate.

-

Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

-

Neutralization: A base, typically an inorganic carbonate like sodium carbonate, neutralizes the hydrochloric acid generated, driving the reaction to completion.[1]

Once formed, the nitrogen's lone pair is delocalized through resonance with the adjacent carbonyl group, significantly reducing its nucleophilicity and basicity and thus "protecting" it from participating in subsequent reactions.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound from 6-amino-1-hexanol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Amino-1-hexanol | 117.19 | 5.00 g | 42.7 mmol |

| Anhydrous Sodium Carbonate (Na₂CO₃) | 105.99 | 6.78 g | 64.0 mmol |

| Dioxane | - | 50 mL | - |

| Water | 18.02 | 50 mL | - |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 7.63 g (6.4 mL) | 44.7 mmol |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-amino-1-hexanol (5.00 g, 42.7 mmol) and sodium carbonate (6.78 g, 64.0 mmol) in a mixture of dioxane (50 mL) and water (50 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (6.4 mL, 44.7 mmol) dropwise over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

-

The product can be further purified by silica gel column chromatography if necessary, typically using a gradient of ethyl acetate in hexanes.

-

Expected Yield: 85-95%.

The Deprotection Mechanism: Regenerating the Amine

The removal of the Cbz group is most commonly and cleanly achieved by catalytic hydrogenolysis.

Figure 2: Deprotection of the Cbz group via catalytic hydrogenolysis.

The mechanism involves the following steps:

-

Catalytic Activation: Hydrogen gas is activated on the surface of a palladium catalyst (typically 10% Pd on carbon).

-

Hydrogenolysis: The activated hydrogen cleaves the weak benzylic C-O bond of the carbamate.[9] This is the key bond-breaking step.

-

Formation of Carbamic Acid: This cleavage generates toluene and an unstable N-substituted carbamic acid.

-

Decarboxylation: The carbamic acid spontaneously decarboxylates (loses CO₂) to yield the free amine.

An important consideration for researchers is the presence of the free hydroxyl group in this compound. Standard hydrogenolysis conditions are generally mild and highly chemoselective for the Cbz group. The primary alcohol is typically unaffected, making orthogonal protection of the hydroxyl group unnecessary for this specific deprotection step.[10][11] However, prolonged reaction times or more aggressive catalysts could potentially lead to reduction of other functional groups if present in a more complex substrate.

Alternative deprotection methods include the use of strong acids like HBr in acetic acid, though these conditions are harsher and less compatible with acid-sensitive functional groups.[2]

Application in Drug Discovery: A Versatile PROTAC Linker

The bifunctional nature of this compound makes it an ideal linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][12] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[13][]

A PROTAC's structure consists of:

-

A ligand for the target POI.

-

A ligand for an E3 ligase (e.g., VHL or Cereblon).

-

A chemical linker connecting the two ligands.

The linker's length, flexibility, and chemical properties are critical for the PROTAC's efficacy, as they dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase).[15]

Synthetic Strategy

This compound allows for a modular and directional synthesis of a PROTAC.

Figure 3: Synthetic workflow for PROTAC assembly.

-

First Coupling: The terminal hydroxyl group of this compound is reacted with an activated E3 ligase ligand (e.g., a carboxylic acid activated as an ester or acyl chloride). This forms an ester or ether linkage.

-

Cbz Deprotection: The Cbz group is removed via catalytic hydrogenolysis to expose the primary amine.

-

Second Coupling: The newly freed amine is then coupled with an activated POI ligand to complete the synthesis of the PROTAC molecule.

This sequential approach, enabled by the orthogonal reactivity of the hydroxyl and protected amine groups, provides a high degree of control over the synthesis, which is crucial for creating libraries of PROTACs with varying linker lengths and attachment points for optimization.[]

Conclusion: A Self-Validating System for Advanced Synthesis

This compound exemplifies the principles of modern protecting group strategy. Its synthesis is governed by the predictable and reliable chemoselectivity of amine acylation. The protection it affords is robust, allowing for diverse chemical transformations on other parts of a molecule. Crucially, its deprotection is mild, selective, and high-yielding, ensuring the integrity of the target molecule.

As a bifunctional linker, it provides a validated and efficient pathway for the assembly of complex therapeutics like PROTACs. For researchers in drug development, understanding the mechanistic nuances and practical applications of this compound is not just an exercise in organic chemistry; it is a key to unlocking novel synthetic strategies for the targeted medicines of the future.

References

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. tdcommons.org [tdcommons.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fiveable.me [fiveable.me]

- 6. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. thalesnano.com [thalesnano.com]

- 10. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Application of Linkers in Chemical Biology [bldpharm.com]

- 13. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Strategic Role of the Carboxybenzyl (Cbz) Group in the Synthesis and Application of Benzyl (6-hydroxyhexyl)carbamate: A Technical Guide

An in-depth technical guide by a Senior Application Scientist.

Abstract

Benzyl (6-hydroxyhexyl)carbamate is a critical bifunctional molecule utilized in organic synthesis, particularly in the development of pharmaceutical intermediates and specialized chemical linkers. Its utility is fundamentally enabled by the strategic use of the Carboxybenzyl (Cbz) protecting group. This guide provides an in-depth analysis of the Cbz group's role in the synthesis, manipulation, and application of this valuable building block. We will explore the underlying chemical principles, provide detailed, field-proven experimental protocols for its introduction and removal, and illustrate key concepts with chemical diagrams and process workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this chemistry for advanced synthetic applications.

The Imperative of Amine Protection in Modern Synthesis

In the synthesis of complex organic molecules, chemists are often faced with the challenge of managing multiple reactive functional groups within a single substrate. Amino alcohols, such as 6-amino-1-hexanol, epitomize this challenge, possessing both a nucleophilic amino group (-NH₂) and a hydroxyl group (-OH). Unchecked, the high nucleophilicity and basicity of the amine can interfere with desired reactions at the hydroxyl terminus, leading to a mixture of products and low yields.[1][2]

The concept of "protecting groups" was developed to overcome this hurdle. A protecting group acts as a temporary molecular "mask," selectively deactivating one functional group while transformations are performed elsewhere in the molecule.[3] The Carboxybenzyl (Cbz) group, introduced by Leonidas Zervas and Max Bergmann in the 1930s, remains a cornerstone of this strategy, especially for amines.[4][5] It converts a highly reactive primary or secondary amine into a significantly less nucleophilic and non-basic carbamate, thereby enabling precise, predictable synthetic outcomes.[1][3]

This compound: A Tale of Two Functionalities

The core of our discussion is the molecule 6-amino-1-hexanol and its Cbz-protected derivative, this compound. The unprotected parent molecule is a flexible aliphatic chain with reactive sites at both ends. The strategic application of the Cbz group transforms it into a versatile and controllable synthetic intermediate.

Caption: Transformation from a reactive diamine to a selectively protected intermediate.

The Cbz group's benzyl and carbonyl components effectively withdraw electron density from the nitrogen atom, drastically reducing its reactivity. This allows the hydroxyl group to be addressed chemically without interference from the amine. Furthermore, the introduction of the aromatic Cbz group often enhances the crystallinity of the compound, which can greatly simplify purification by recrystallization.[6]

The Core Mechanism: Introduction of the Cbz Group

The protection of 6-amino-1-hexanol is typically achieved through a nucleophilic acyl substitution reaction with benzyl chloroformate (Cbz-Cl). The reaction proceeds under basic conditions, often following the classic Schotten-Baumann protocol, to neutralize the hydrochloric acid generated as a byproduct.[3][4]

Caption: Mechanism for Cbz protection of an amine using benzyl chloroformate.

The choice of base and solvent is critical. An aqueous solution of a mild inorganic base like sodium carbonate is effective at maintaining the pH in the optimal range of 8-10, which is high enough to deprotonate the ammonium salt intermediate but not so high as to cause significant hydrolysis of the benzyl chloroformate.[6]

Field-Proven Synthetic Protocols

The following protocols are designed to be self-validating, with clear explanations for each critical step.

Protocol: Synthesis of this compound

This procedure details the Cbz protection of 6-amino-1-hexanol.

Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-amino-1-hexanol (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent like 1,4-dioxane or THF. Cool the flask to 0 °C in an ice bath.

-

Causality: The biphasic system ensures both the polar amino alcohol and the nonpolar benzyl chloroformate remain accessible. Cooling is essential to control the exothermic reaction and minimize side reactions.

-

-

Base Addition: Add anhydrous sodium carbonate (Na₂CO₃, 2.5 eq) to the solution and stir vigorously for 15 minutes.

-

Causality: Sodium carbonate acts as the base to neutralize the HCl produced, driving the reaction to completion. Using it in excess ensures the reaction medium remains basic.

-

-

Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise via a syringe or dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality: Slow, controlled addition prevents a rapid temperature increase and minimizes the formation of undesired byproducts. A slight excess of Cbz-Cl ensures full conversion of the starting amine.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino alcohol spot is no longer visible.

-

Work-up & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with 1 M HCl (to remove any unreacted base), water, and brine.

-

Causality: The acidic wash removes the inorganic base, while the water and brine washes remove any remaining water-soluble impurities.

-

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield a white crystalline solid.

Protocol: Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for cleaving the Cbz group.[6][7]

Methodology:

-

Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add Palladium on carbon (10% Pd/C, 5-10 mol%).

-

Causality: Methanol and ethanol are excellent solvents for both the substrate and for dissolving hydrogen gas. Pd/C is the catalyst that facilitates the cleavage of the benzylic C-O bond.

-

-

Hydrogenation: Secure a balloon filled with hydrogen gas (H₂) to the flask or use a dedicated hydrogenation apparatus. Evacuate the flask and backfill with H₂ three times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously under the H₂ atmosphere at room temperature.

-

Causality: Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

-

-

Monitoring: Monitor the reaction by TLC. The deprotection is complete when the starting material is consumed. The byproducts, toluene and CO₂, are volatile and typically not visible on the TLC plate.

-

Filtration (Critical Step): Upon completion, carefully filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake is kept wet with solvent during and after filtration.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected 6-amino-1-hexanol. The product is often pure enough for subsequent steps without further purification.

Caption: Synthetic workflow showing the strategic use of the Cbz group.

Data Summary: A Comparative Overview of Deprotection

While hydrogenolysis is the most common method, alternative conditions are available, which is crucial for substrates containing other reducible functional groups (e.g., alkynes, alkenes, or other benzyl ethers). This property, known as orthogonality, is a key principle in multi-step synthesis.[4]

| Deprotection Method | Reagents & Conditions | Advantages | Disadvantages & Incompatibilities |

| Catalytic Hydrogenolysis | H₂ (gas), Pd/C in MeOH/EtOH | Very mild, neutral pH, clean byproducts (toluene, CO₂).[4][5] | Incompatible with reducible groups (alkenes, alkynes, some benzyl ethers, nitro groups). Catalyst can be pyrophoric.[6] |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Avoids flammable H₂ gas, making it safer and more convenient for standard lab setups.[7] | Same functional group incompatibilities as catalytic hydrogenolysis. |

| Strong Acid Cleavage | HBr in Acetic Acid (HBr/AcOH) | Effective and fast. Orthogonal to hydrogenation-sensitive groups.[6][8] | Harsh conditions can cleave other acid-sensitive groups (e.g., Boc, t-butyl ethers). Corrosive reagents. |

| Lewis Acid Cleavage | TMSI in CH₂Cl₂ or AlCl₃/HFIP | Can be highly selective under specific conditions. | Reagents can be moisture-sensitive and require careful handling. May not be suitable for all substrates.[6] |

Conclusion

The Carboxybenzyl (Cbz) group is not merely a placeholder; it is a strategic tool that dictates the synthetic pathway for bifunctional molecules like this compound. Its role is multifaceted:

-

It Deactivates: It effectively suppresses the reactivity of the amine nitrogen, preventing unwanted side reactions.[1]

-

It Directs: It enables the chemist to perform selective transformations on the distal hydroxyl group.

-

It Facilitates: It often improves the handling and purification of intermediates by increasing crystallinity.[6]

-

It is Reversible: It can be removed under mild and predictable conditions, most notably via catalytic hydrogenolysis, to liberate the free amine for subsequent reactions.[4][7]

A thorough understanding of the principles and protocols governing the use of the Cbz group is essential for any scientist or researcher involved in the synthesis of complex organic molecules, from pharmaceutical intermediates to novel materials.

References

- 1. m.youtube.com [m.youtube.com]

- 2. fiveable.me [fiveable.me]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. benchchem.com [benchchem.com]

- 8. bachem.com [bachem.com]

The Carbamate Revolution: A Technical Guide to the Discovery and Enduring Legacy of Amine Protection

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability to selectively protect and deprotect functional groups is a cornerstone of modern organic synthesis, nowhere more critical than in the assembly of complex molecules like peptides and pharmaceuticals. Before the advent of reliable amine-protecting groups, the synthesis of even simple peptides was an exercise in frustration, often yielding intractable mixtures. The introduction of the carbamate functionality as a temporary shield for the ubiquitous amino group irrevocably transformed the landscape of chemical synthesis. This in-depth technical guide chronicles the discovery and history of carbamate protecting groups, from the foundational work on urethane synthesis to the development of the iconic Cbz, Boc, and Fmoc groups that form the bedrock of solid-phase peptide synthesis. We will delve into the causal mechanisms behind their introduction and cleavage, provide field-proven experimental protocols, and explore their strategic application in the art of molecule building.

The Dawn of Amine Protection: From Uncontrolled Polymerization to the Carbamate Concept

Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge.[1] The bifunctional nature of amino acids, possessing both a nucleophilic amine and an electrophilic carboxylic acid, led to uncontrolled polymerization when attempting to form peptide bonds.[1] This lack of control severely hampered the progress of biological and medicinal chemistry.

The conceptual breakthrough came with the idea of temporarily "masking" the amine's nucleophilicity. The carbamate functional group, a hybrid of an amide and an ester, emerged as an ideal candidate.[2] Its nitrogen is significantly less nucleophilic than that of a free amine due to the electron-withdrawing nature of the adjacent carbonyl group, which is further influenced by the ester oxygen.[3][4] This electronic feature renders the protected amine inert to many reaction conditions, allowing for selective manipulation of other functional groups.[4]

The intellectual seeds for using carbamates as protecting groups can be traced back to the work of Theodor Curtius. In 1885, he discovered that acyl azides, derived from carboxylic acids, undergo thermal decomposition to form isocyanates, a reaction now known as the Curtius rearrangement.[5][6] These isocyanates could then be trapped with alcohols to form urethanes (carbamates).[5][6] This provided a foundational method for the formation of the carbamate linkage, a critical step in the development of protecting group chemistry.[6][7][8]

The Pioneers of Peptide Synthesis: The Carbobenzoxy (Cbz) Group

The first practical and widely adopted amine protecting group was the carbobenzoxy (Cbz or Z) group , introduced by Max Bergmann and Leonidas Zervas in 1932.[1][9] This seminal discovery is widely considered the dawn of controlled peptide synthesis.[1][9] The Cbz group is a benzyloxycarbonyl moiety and its introduction effectively "tamed" the reactivity of the amino group, allowing for the stepwise and controlled formation of peptide bonds.[9]

Mechanism of Cbz Protection and Deprotection

Protection typically involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[9] The nucleophilic amine attacks the electrophilic carbonyl carbon of the chloroformate, with the subsequent loss of a chloride ion.[9]

Deprotection of the Cbz group is most commonly achieved through catalytic hydrogenolysis.[9][10][11] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[10][11] This process liberates the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[9][12]

Alternatively, the Cbz group can be cleaved under strong acidic conditions, such as with HBr in acetic acid, although this method is less mild.[9][10][11]

Experimental Protocols

Cbz Protection of an Amino Acid:

-

Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[1]

-

While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[1]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]

-

Extract the Cbz-protected amino acid with an organic solvent like ethyl acetate.[1]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Cbz Deprotection via Catalytic Hydrogenolysis:

-

Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]

-

Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[1]

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).[1][10]

-

Stir the reaction vigorously at room temperature and monitor its progress by thin-layer chromatography (TLC).[1]

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.[10]

Diagram of Cbz Deprotection via Catalytic Hydrogenolysis

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.[10]

The Acid-Labile Revolution: The tert-Butoxycarbonyl (Boc) Group

While the Cbz group was revolutionary, the need for catalytic hydrogenation for its removal limited its applicability in the presence of other reducible functional groups. This spurred the development of orthogonal protecting groups. A major breakthrough came with the introduction of the tert-butoxycarbonyl (Boc) group by McKay and Albertson. The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved by acids.[13][14] This acid lability provided a new dimension of orthogonality in peptide synthesis.[14]

Mechanism of Boc Protection and Deprotection

Protection is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O).[14][15] The amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate.[15] Collapse of this intermediate expels a tert-butoxycarbonate anion, which can then decompose to isobutene and carbon dioxide, or be protonated to form tert-butanol and carbon dioxide, driving the reaction forward.[14][15]

Deprotection proceeds via an acid-catalyzed mechanism.[12][13][14][15] Protonation of the carbamate carbonyl oxygen facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.[12][13] The unstable carbamic acid rapidly decomposes to the free amine and carbon dioxide.[12][13] The liberated tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture.[16]

Experimental Protocols

Boc Protection of an Amine:

-

Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

-

If the amine is used as a salt, add a base such as triethylamine (1.1 equivalents) to neutralize the acid.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture and purify the Boc-protected amine by column chromatography or recrystallization.

Boc Deprotection using Trifluoroacetic Acid (TFA):

-

Dissolve the Boc-protected compound in dichloromethane.

-

Add trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent, at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine salt can be used directly or neutralized with a base.

Diagram of Boc Deprotection Mechanism

Caption: Base-mediated deprotection of the Fmoc group.

[17][18]### 5. The Transition-Metal-Labile Allyloxycarbonyl (Alloc) Group

For even greater orthogonality, the allyloxycarbonyl (Alloc) group was introduced. The Alloc group is stable to both the acidic conditions used to remove Boc and the basic conditions used for Fmoc cleavage. I[14][19][20]nstead, it is selectively removed under mild conditions using a palladium(0) catalyst. T[19][20]his unique deprotection mechanism makes the Alloc group a valuable tool in the synthesis of complex peptides and other molecules requiring multiple, orthogonal protecting groups.

[19]#### 5.1. Mechanism of Alloc Protection and Deprotection

Protection is analogous to the other carbamate protecting groups, typically using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).

[19]Deprotection is a palladium(0)-catalyzed process. T[19]he reaction is initiated by the oxidative addition of the palladium(0) complex to the allylic C-O bond, forming a π-allyl palladium(II) complex. T[19][21]he carbamate anion is released and subsequently decarboxylates to the free amine. A[19] nucleophilic scavenger, such as phenylsilane, is typically added to react with the π-allyl complex, regenerating the palladium(0) catalyst and completing the catalytic cycle.

[21]#### 5.2. Experimental Protocol

Alloc Deprotection:

-

Dissolve the Alloc-protected compound in a suitable solvent like dichloromethane.

-

Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically in catalytic amounts.

-

Add a scavenger, such as phenylsilane (PhSiH₃), in excess.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, the reaction mixture can be worked up to isolate the deprotected amine.

Diagram of Alloc Deprotection Catalytic Cycle

Caption: Catalytic cycle for the palladium(0)-mediated deprotection of the Alloc group.

[19]### 6. Orthogonality and Strategic Application

The true power of carbamate protecting groups lies in their orthogonality , the ability to selectively remove one protecting group in the presence of others. T[4][9][14][22]his principle is fundamental to modern organic synthesis, particularly in the construction of complex molecules with multiple reactive sites.

[23]| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | | :--- | :--- | :--- | :--- | | Carbobenzoxy | Cbz, Z | Cbz-Cl | H₂, Pd/C (Hydrogenolysis); [9][10][11]Strong Acid (e.g., HBr/AcOH) |[9][10][11] | tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (e.g., TFA, HCl) |[13][14][15] | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild Base (e.g., 20% Piperidine in DMF) |[24][17] | Allyloxycarbonyl | Alloc | Alloc-Cl, Alloc₂O | Pd(0) Catalyst and Scavenger |[19][20]

This orthogonality allows for a highly strategic approach to synthesis. For example, in Fmoc-based SPPS, the N-terminal α-amino group is temporarily protected with the base-labile Fmoc group, while the side chains of reactive amino acids are protected with acid-labile groups (often derived from the Boc group). T[22][25]his allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protecting groups. T[22]he Alloc group can be used to protect a specific side chain, such as that of lysine, allowing for late-stage modification at that site after the main peptide chain has been assembled.

The discovery and development of carbamate protecting groups represent a paradigm shift in organic synthesis. From the pioneering work of Bergmann and Zervas with the Cbz group to the elegant orthogonality of the Boc, Fmoc, and Alloc groups, these chemical tools have empowered scientists to construct molecules of ever-increasing complexity. Their impact on peptide synthesis, drug discovery, and materials science is immeasurable. A[3][26][27]s the demands of synthetic chemistry continue to evolve, the principles of stability, selective cleavage, and orthogonality embodied by the classic carbamate protecting groups will undoubtedly inspire the development of the next generation of protective chemistries, enabling the synthesis of the medicines and materials of the future.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective Groups [organic-chemistry.org]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry [usiena-air.unisi.it]

- 9. total-synthesis.com [total-synthesis.com]

- 10. benchchem.com [benchchem.com]

- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 12. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 17. fiveable.me [fiveable.me]

- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. total-synthesis.com [total-synthesis.com]

- 20. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. total-synthesis.com [total-synthesis.com]

- 25. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Benzyl (6-hydroxyhexyl)carbamate in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of Benzyl (6-hydroxyhexyl)carbamate in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Critical Role of Solubility in Scientific Advancement

This compound is a molecule of significant interest, particularly as a linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are a revolutionary approach to targeted protein degradation.[1][2] The success of synthesizing, purifying, formulating, and administering such molecules is fundamentally tethered to a thorough understanding of their solubility characteristics. Solubility dictates the choice of reaction media, purification strategies like crystallization, and the formulation of final products for in vitro and in vivo studies.[3] An in-depth knowledge of its behavior in different organic solvents is therefore not merely academic but a critical prerequisite for its successful application.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a compound is governed by the principle "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[4][5] The solubility of this compound is a result of the interplay between its molecular structure and the physicochemical properties of the solvent.

Molecular Structure of this compound

To understand its solubility, we must first dissect the structure of this compound. Its key features include:

-

Aromatic Benzyl Group: This nonpolar, hydrophobic moiety contributes to solubility in nonpolar solvents.

-

Carbamate Linkage (-O-C(=O)-N-): This polar group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O, O-C). This feature promotes solubility in polar solvents.[6][7]

-

Hexyl Chain: This flexible, nonpolar alkyl chain enhances solubility in nonpolar, hydrocarbon-based solvents.

-

Terminal Hydroxyl Group (-OH): This polar group is a strong hydrogen bond donor and acceptor, significantly contributing to solubility in polar protic solvents like alcohols.

The presence of both polar and nonpolar regions makes this compound an amphiphilic molecule. Its solubility will therefore be a nuanced balance of these competing characteristics.

Solvent Properties Influencing Solvation

The ability of a solvent to dissolve this compound depends on several factors:

-

Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents can be further divided into protic (containing O-H or N-H bonds) and aprotic (lacking such bonds).

-

Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial for dissolving solutes with complementary functionalities.

-

Hansen Solubility Parameters (HSP): This more sophisticated model dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[8][9][10][11] A solute is most likely to dissolve in a solvent when their Hansen parameters are similar.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This method is designed to be self-validating by ensuring equilibrium is reached and results are reproducible.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents of high purity (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the supernatant no longer increases.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

For a more complete separation, centrifuge the vials at a moderate speed. This will pellet the undissolved solid at the bottom of the vial.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.

-

Filter the withdrawn supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve (peak area vs. concentration).

-

Analyze the diluted samples from the solubility experiment under the same HPLC conditions.

-

Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17996-12-2 | [1][12][13] |

| Molecular Formula | C14H21NO3 | [1][13] |

| Molecular Weight | 251.33 g/mol | [1] |

Predicted and Experimental Solubility Data

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Methanol | Polar Protic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Isopropanol | Polar Protic | Moderate to High | To be determined |

| Acetone | Polar Aprotic | Moderate to High | To be determined |

| Ethyl Acetate | Polar Aprotic | Moderate | To be determined |

| Dichloromethane | Polar Aprotic | Moderate | To be determined |

| Chloroform | Polar Aprotic | Moderate | To be determined |

| Toluene | Nonpolar | Low to Moderate | To be determined |

| Hexane | Nonpolar | Low | To be determined |

| Water | Polar Protic | Very Low | To be determined |

Interpretation of Expected Results:

-

High Solubility in Alcohols (Methanol, Ethanol): The terminal hydroxyl group and the carbamate linkage of this compound can form strong hydrogen bonds with these protic solvents, leading to high solubility.

-

Moderate to High Solubility in Polar Aprotic Solvents (Acetone, Ethyl Acetate): The polarity of the carbamate group will allow for favorable dipole-dipole interactions with these solvents.

-

Moderate Solubility in Halogenated Solvents (Dichloromethane, Chloroform): These solvents have a moderate polarity and can interact with the polar and nonpolar regions of the molecule.

-

Low to Moderate Solubility in Aromatic Solvents (Toluene): The benzyl group will have favorable π-stacking interactions with toluene, but the polar parts of the molecule will be less well-solvated.

-

Low Solubility in Alkanes (Hexane): The high polarity of the carbamate and hydroxyl groups will make it difficult for the molecule to dissolve in this nonpolar solvent.

-

Very Low Solubility in Water: Despite the presence of hydrogen bonding groups, the large nonpolar benzyl and hexyl components will likely make the molecule poorly soluble in water.

Conclusion

A thorough understanding of the solubility of this compound is paramount for its effective use in research and development. This guide has provided a robust theoretical framework based on molecular structure and solvent properties, alongside a detailed, validated experimental protocol for the accurate determination of its solubility in a range of organic solvents. By systematically applying these principles and methods, researchers can make informed decisions regarding reaction conditions, purification techniques, and formulation strategies, thereby accelerating the progress of their scientific endeavors.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. youtube.com [youtube.com]

- 11. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 12. echemi.com [echemi.com]

- 13. 17996-12-2|this compound|BLD Pharm [bldpharm.com]

spectral data for Benzyl (6-hydroxyhexyl)carbamate (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectral Analysis of Benzyl (6-hydroxyhexyl)carbamate

Introduction: The Imperative of Structural Verification

In the landscape of drug development and materials science, the unambiguous structural confirmation of a synthesized molecule is the bedrock upon which all subsequent data rests. This compound (CAS No. 17996-12-2) serves as a valuable bifunctional molecule, often utilized as a linker in Proteolysis Targeting Chimeras (PROTACs) or as a building block in chemical synthesis.[1][2] Its structure incorporates a rigid aromatic benzyl protecting group, a flexible aliphatic hexyl chain, a central carbamate linkage, and a terminal primary alcohol. This combination of functionalities necessitates a multi-pronged analytical approach for complete characterization.

This guide provides a comprehensive framework for the spectral analysis of this compound. As complete, published reference spectra for this specific molecule are not always readily available, we will proceed from the perspective of expert analysis. We will predict the expected spectral features based on foundational spectroscopic principles and data from analogous structures. This approach not only serves to verify the identity of a newly synthesized batch but also equips the researcher with the causal logic required to interpret spectral data for related molecules. We will detail the core methodologies—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—explaining the rationale behind experimental choices and providing a self-validating protocol for achieving robust, publication-quality data.

Molecular Structure and Spectroscopic Overview

A logical workflow is critical for the efficient and comprehensive characterization of a target molecule. This process begins with understanding the molecular structure and selecting the appropriate analytical techniques to probe its specific features.

Caption: A streamlined workflow for the spectroscopic characterization of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Expert Rationale for Experimental Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended starting solvent. It is an excellent solvent for moderately polar compounds and its residual proton peak (δ ≈ 7.26 ppm) and carbon triplet (δ ≈ 77.16 ppm) are well-characterized and serve as convenient internal references.[3] If solubility is limited, or to resolve overlapping signals, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The labile protons (-OH, -NH) will be observable in DMSO-d₆ but may exchange or broaden in CDCl₃.

-

Operating Frequency: A spectrometer operating at 400 MHz or higher for ¹H NMR is recommended. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets of the aliphatic chain protons.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean NMR tube.

-

Solvation: Add approximately 0.6 mL of CDCl₃ (or DMSO-d₆).

-

Homogenization: Cap the tube and gently invert several times or use a vortex mixer at low speed until the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -1 to 13 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a standard pulse program (e.g., zgpg30).

-

Acquire several thousand scans, as the natural abundance of ¹³C is low. A run time of 30-60 minutes is typical.

-

Predicted ¹H NMR Spectral Data

The structure is first analyzed to assign proton labels for clear interpretation.

Caption: Molecular structure with proton ('H) and carbon ('C) numbering for NMR assignments.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-g | 7.30 - 7.40 | Multiplet (m) | 5H | Aromatic protons of the benzyl group.[4] |

| H-f | 5.11 | Singlet (s) | 2H | Methylene protons adjacent to the carbamate oxygen and phenyl ring. |

| H-e | 4.85 | Broad Singlet (br s) | 1H | Carbamate N-H proton; position is concentration-dependent and may exchange. |

| H-a | 3.64 | Triplet (t) | 2H | Methylene protons adjacent to the hydroxyl group, deshielded by oxygen. |

| H-d | 3.18 | Quartet (q) | 2H | Methylene protons adjacent to the carbamate nitrogen. |

| H-b, H-c | 1.25 - 1.65 | Multiplet (m) | 8H | Overlapping signals from the four methylene groups of the hexyl chain. |

| -OH | ~1.5 (variable) | Broad Singlet (br s) | 1H | Hydroxyl proton; signal is often broad and its position varies with concentration and temperature. |

Predicted ¹³C NMR Spectral Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-8 (C=O) | 156.5 | Carbonyl carbon of the carbamate group, a characteristic downfield shift.[5] |

| C-9 (Aromatic Quaternary) | 136.7 | Aromatic carbon attached to the benzylic CH₂ group. |

| C-10, C-11, C-12 (Aromatic CH) | 127.8 - 128.6 | Aromatic carbons of the benzyl ring.[6] |

| C-7 (Benzylic CH₂) | 67.0 | Benzylic carbon attached to the carbamate oxygen. |

| C-1 (CH₂-OH) | 62.8 | Carbon bearing the hydroxyl group. |

| C-6 (CH₂-NH) | 41.0 | Carbon adjacent to the carbamate nitrogen. |

| C-2, C-3, C-4, C-5 (Alkyl CH₂) | 25.5 - 32.5 | The four internal methylene carbons of the hexyl chain. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expert Rationale for Experimental Choices

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra. The traditional KBr pellet method is also acceptable but is more labor-intensive.

Experimental Protocol: ATR-IR Data Acquisition

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty stage to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.

-

Apply Pressure: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300 - 3400 (Broad) | O-H Stretch | Alcohol (-OH) | Confirms the presence of the terminal hydroxyl group. The broadness is due to hydrogen bonding. |

| ~3330 (Sharp/Medium) | N-H Stretch | Carbamate (-NH) | A characteristic peak for secondary amides/carbamates.[4] |

| 3030 - 3100 | C-H Stretch (sp²) | Aromatic Ring | Indicates the presence of the benzyl group. |

| 2850 - 2960 | C-H Stretch (sp³) | Alkyl Chain (-CH₂) | Strong absorptions confirming the hexyl chain. |

| ~1690 | C=O Stretch | Carbamate Carbonyl | A strong, sharp peak characteristic of the carbamate ester carbonyl group.[7] |